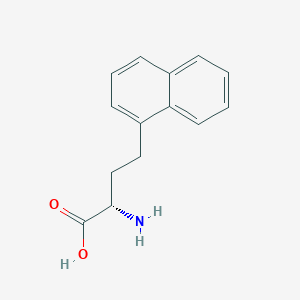

(S)-2-Amino-4-(naphthalen-1-YL)butanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-4-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13(14(16)17)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESPMGURVQOYRN-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycine Enolate Alkylation

The alkylation of glycine enolates with naphthalen-1-yl electrophiles represents a foundational approach. A pseudoephedrine-based glycinamide chiral auxiliary induces enantioselectivity during alkylation. The reaction proceeds via deprotonation of the glycine derivative to form a resonance-stabilized enolate, which attacks the naphthalen-1-yl electrophile (e.g., 1-bromonaphthalene).

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) at −78°C

-

Base : Lithium hexamethyldisilazide (LiHMDS)

-

Electrophile : 1-Bromonaphthalene (2.5 equiv)

Post-alkylation, hydrolysis of the auxiliary under acidic conditions (HCl/EtOH) yields the free amino acid. This method achieves an 87% enantiomeric excess (e.e.) , as confirmed by Mosher amide analysis.

Optimization and Limitations

Yield improvements (up to 76%) are achieved by optimizing the electrophile’s leaving group and reaction time. However, steric hindrance from the naphthalen-1-yl group can reduce alkylation efficiency, necessitating excess electrophile.

Asymmetric Hydrogenation

Catalytic Hydrogenation of Enamide Precursors

Transition metal-catalyzed asymmetric hydrogenation provides a stereoselective route. A prochiral enamide precursor, such as (Z)-2-acetamido-4-(naphthalen-1-yl)but-2-enoic acid, undergoes hydrogenation using a ruthenium catalyst paired with a chiral ligand (e.g., Mandyphos SL-M004-1).

Key Parameters :

-

Catalyst : [RuCl₂(p-cymene)]₂ (0.5 mol%)

-

Ligand : Mandyphos SL-M004-1 (1.1 mol%)

-

Pressure : 50 bar H₂

-

Solvent : Isopropyl acetate

This method achieves >92:8 enantiomeric ratio (e.r.) , with the (S)-enantiomer predominating.

Substrate Synthesis

The enamide precursor is synthesized via Heck coupling between 1-naphthylboronic acid and a protected dehydroalanine derivative. Protection of the amino group as a tert-butoxycarbonyl (Boc) moiety prevents undesired side reactions.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Solid-phase synthesis employs Fmoc-protected (S)-2-amino-4-(naphthalen-1-yl)butanoic acid as a building block. The naphthalen-1-yl group is introduced via a pre-functionalized resin or through on-resin Suzuki-Miyaura coupling.

Typical Protocol :

-

Resin Loading : Wang resin functionalized with Fmoc-protected hydroxy group.

-

Coupling : HOBt/DIC-mediated coupling of Fmoc-(S)-2-amino-4-(naphthalen-1-yl)butanoic acid (3 equiv).

-

Deprotection : Piperidine (20% in DMF) removes Fmoc groups.

This method achieves ≥95% purity after HPLC purification, though scalability is limited by resin costs.

Solution-Phase Synthesis with Coupling Reagents

Carbodiimide-Mediated Coupling

A linear approach involves coupling 1-naphthylacetic acid to a protected serine derivative. Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation, followed by deprotection to reveal the amino acid.

Steps :

-

Protection : Boc-serine methyl ester.

-

Coupling : React with 1-naphthylacetic acid (DCC/HOBt, CH₂Cl₂).

-

Hydrolysis : LiOH/THF/H₂O to hydrolyze the ester.

-

Deprotection : TFA removes Boc, yielding the target compound.

This method provides 68–72% overall yield but requires rigorous purification to eliminate DCC byproducts.

Comparative Analysis of Methods

| Method | Yield | e.e. (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Alkylation | 70–76% | 87 | Moderate | Low |

| Asymmetric Hydrogenation | 85–90% | >92 | High | High (catalysts) |

| SPPS | 60–65% | >99 | Low | Very High |

| Solution-Phase Coupling | 68–72% | 78 | Moderate | Moderate |

Key Findings :

-

Asymmetric hydrogenation offers the highest enantioselectivity and scalability, making it ideal for industrial applications.

-

Chiral alkylation balances cost and efficiency for laboratory-scale synthesis.

-

SPPS is restricted to peptide synthesis applications due to resin expenses.

Mechanistic Insights

Steric and Electronic Effects

The naphthalen-1-yl group’s bulkiness influences reaction pathways. In hydrogenation, its planar structure stabilizes the transition state via π-π interactions with the catalyst. Conversely, in alkylation, steric hindrance necessitates elevated temperatures or prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(naphthalen-1-YL)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

(S)-2-Amino-4-(naphthalen-1-YL)butanoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can be performed using potassium permanganate.

- Reduction : Lithium aluminum hydride is commonly used.

- Substitution : The amino group can react with electrophiles like alkyl halides.

Biology

In biological research, this compound is studied for its potential interactions with proteins and enzymes. It may modulate enzyme activity and receptor binding, making it significant in drug discovery and development. Research indicates that structural modifications can significantly affect its biological activity, particularly regarding neurotransmission pathways.

Medicine

(S)-2-Amino-4-(naphthalen-1-YL)butanoic acid is investigated for its potential therapeutic properties. It has been linked to the inhibition of specific enzymes involved in disease processes, such as nicotinamide N-methyltransferase (NNMT), which is associated with various cancers and metabolic disorders . Inhibitors derived from this compound may serve as valuable tools for understanding disease mechanisms and developing new treatments.

Case Studies and Research Findings

Several studies have highlighted the significance of (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid:

- Enzyme Inhibition : Research has shown that derivatives of this compound can act as potent inhibitors of NNMT, exhibiting high selectivity over other methyltransferases. This selectivity is crucial for developing targeted therapies for conditions like cancer and neurodegenerative diseases .

- Biological Activity : Interaction studies have demonstrated that (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid can influence pathways related to neurotransmission and metabolic processes, underscoring its potential role in pharmacological research.

Mechanism of Action

The mechanism by which (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Enzymatic Compatibility : Analogs with smaller substituents (e.g., ethylthio) show higher activity in sMAT assays, suggesting steric hindrance from the naphthalene group may limit enzyme binding .

- Solubility and Bioavailability : Hydrophilic analogs (e.g., L-homotyrosine) exhibit better aqueous solubility, whereas the naphthalene analog’s hydrophobicity may favor membrane penetration .

- Synthetic Utility : Fluorinated and selenium-containing analogs are valuable for studying metabolic pathways and designing protease-resistant peptides .

Biological Activity

(S)-2-Amino-4-(naphthalen-1-YL)butanoic acid, also known as 2-amino-4-naphthalen-1-yl-butyric acid, is a chiral amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines an amino acid with a naphthalene ring, which may influence its biological activity and interactions with various molecular targets. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₃N O₂

- Molecular Weight : Approximately 215.25 g/mol

- Structure : The compound features a naphthalene ring attached to a butyric acid backbone, which facilitates various chemical interactions.

The biological activity of (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid is primarily attributed to its ability to interact with specific proteins and enzymes. Its mechanism of action includes:

- Enzyme Modulation : The compound can bind to enzymes, altering their activity and influencing metabolic pathways. This modulation can lead to significant biological effects, such as changes in neurotransmission.

- Receptor Binding : The naphthalene moiety may facilitate binding to hydrophobic pockets in receptors, while the amino acid portion can engage in hydrogen bonding and ionic interactions, enhancing binding affinity .

Biological Activities

Research has indicated several notable biological activities associated with (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders.

- Anti-Cancer Potential : Preliminary studies suggest that (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid may exhibit anti-cancer properties by inducing apoptosis in cancer cells through various biochemical pathways .

- Antimicrobial Activity : Some investigations have explored the antimicrobial properties of this compound, indicating potential applications in treating infections.

Study on Neurotransmitter Modulation

A study examined the effects of (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid on neurotransmitter release in neuronal cell cultures. Results indicated that the compound could enhance the release of certain neurotransmitters, suggesting a role in modulating synaptic transmission.

Anti-Cancer Research

In a study investigating the effects on prostate cancer cells (LNCaP), treatment with (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid showed significant induction of apoptosis. This was associated with increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, highlighting its potential as a therapeutic agent against hormone-sensitive cancers .

Comparative Analysis

To better understand the unique properties of (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(naphthalen-1-YL)propanoic acid | Shorter carbon chain | Potentially different receptor interactions |

| 1-Naphthaleneacetic acid | Different functional groups | Divergent pharmacological profiles |

The unique combination of an amino group and a naphthalene ring in (S)-2-Amino-4-(naphthalen-1-YL)butanoic acid allows it to participate in a variety of chemical reactions and biological processes, making it a valuable compound for further research and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for (S)-2-amino-4-(naphthalen-1-yl)butanoic acid, and how do they compare to methods for analogous amino acids?

- Methodological Answer : Synthesis typically involves enantioselective Strecker or reductive amination strategies. For example, methionine analogs (e.g., (S)-2-amino-4-(methylsulfanyl)butanoic acid) are synthesized via enzymatic resolution or asymmetric catalysis . For the naphthalene-substituted variant, the naphthalen-1-yl group may be introduced via Suzuki-Miyaura coupling or nucleophilic substitution, followed by chiral resolution using HPLC with a chiral stationary phase. Key steps include protecting the amino group (e.g., Boc or Fmoc) to prevent side reactions during coupling .

Q. How can researchers confirm the enantiomeric purity and structural integrity of (S)-2-amino-4-(naphthalen-1-yl)butanoic acid?

- Methodological Answer : Enantiomeric purity is validated using chiral HPLC or capillary electrophoresis with UV/fluorescence detection. Structural confirmation requires - and -NMR to verify the naphthalene moiety’s integration and stereochemistry. High-resolution mass spectrometry (HRMS) or MALDI-TOF confirms molecular weight (±1 ppm accuracy). Polarimetry or circular dichroism (CD) can corroborate optical activity .

Q. What are the primary challenges in stabilizing (S)-2-amino-4-(naphthalen-1-yl)butanoic acid during storage?

- Methodological Answer : The compound’s aromatic group increases hydrophobicity, but the amino and carboxylic acid groups make it hygroscopic. Storage under inert gas (argon) at −20°C in amber vials minimizes oxidation and photodegradation. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life for aqueous solutions .

Advanced Research Questions

Q. How does the naphthalene substituent influence the compound’s interaction with biological targets compared to smaller alkyl groups (e.g., methylthio in methionine)?

- Methodological Answer : The naphthalene group enhances π-π stacking with aromatic residues in enzymes or receptors, increasing binding affinity. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Comparative studies with methionine analogs show up to 10-fold affinity differences in enzyme inhibition assays .

Q. What crystallographic techniques are suitable for resolving the 3D structure of (S)-2-amino-4-(naphthalen-1-yl)butanoic acid, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal but requires high-quality crystals. Slow vapor diffusion (e.g., ethanol/water mixtures) promotes crystallization. The naphthalene moiety’s planarity may cause stacking disorders, requiring cryocooling (100 K) to mitigate thermal motion. Data collection at synchrotron facilities improves resolution for complex hydrogen-bond networks .

Q. How can researchers optimize the enzymatic synthesis of this compound to improve yield and stereoselectivity?

- Methodological Answer : Directed evolution of transaminases or phenylalanine ammonia-lyases (PALs) can enhance stereoselectivity. For example, error-prone PCR mutagenesis followed by high-throughput screening (HTS) in 96-well plates identifies variants with >99% enantiomeric excess (ee). Reaction conditions (pH 7–9, 30–45°C) and cofactor recycling (e.g., NADH/NAD) are critical for scalability. Kinetic studies (e.g., , ) guide enzyme-substrate optimization .

Q. What computational tools predict the compound’s solubility and partition coefficient (logP) for drug delivery applications?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models in software like Schrödinger’s QikProp or ACD/Percepta estimate logP (±0.5 accuracy). Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict solubility. Experimental validation via shake-flask method (octanol-water partitioning) and HPLC-based solubility assays are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.